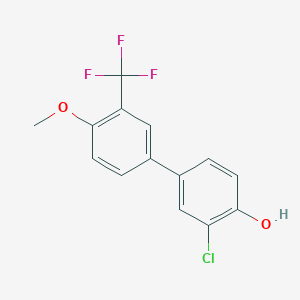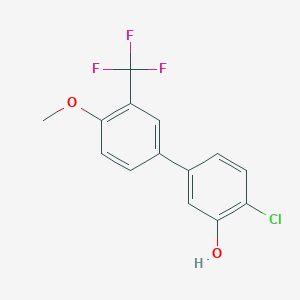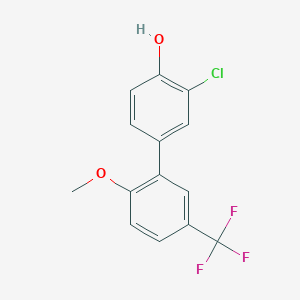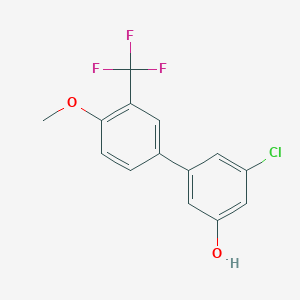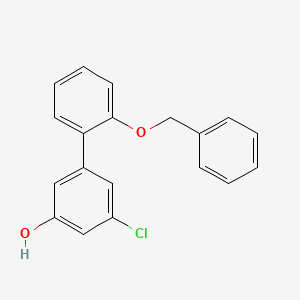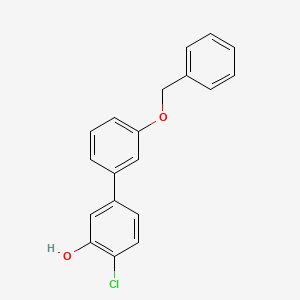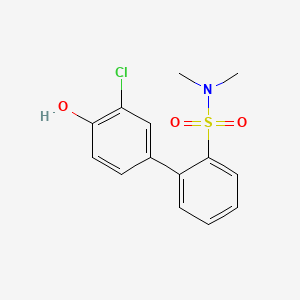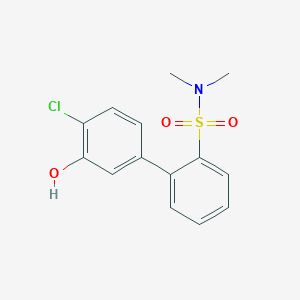
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% (5-BPCP) is a synthetic phenolic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 5-BPCP has been widely studied for its biochemical and physiological effects, as well as its potential use in lab experiments.
Applications De Recherche Scientifique
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, it has been suggested that 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% may act as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), two enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, as well as the activity of cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been shown to possess antioxidant activity, scavenging free radicals and inhibiting the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% in lab experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in lab experiments. For example, it is not water soluble, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, which can limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for the use of 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% in scientific research. For example, further research could be conducted to better understand its mechanism of action, as well as its potential applications in the treatment of cancer. Additionally, it could be studied for its potential use in the synthesis of other compounds, such as polymers. Additionally, further research could be conducted to explore its potential use in other areas, such as drug delivery and biotechnology.
Méthodes De Synthèse
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% is synthesized through a reaction between 4-benzyloxyphenol and phosphorous oxychloride. This reaction is conducted in a solvent, such as dimethyl sulfoxide, under basic conditions. The reaction begins with the formation of a phosphonium salt, which is then converted to the desired product by hydrolysis. The reaction is typically carried out at a temperature of 80°C for a period of 4-5 hours, after which the reaction mixture is cooled and the product is isolated by filtration.
Propriétés
IUPAC Name |
3-chloro-5-(4-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-17-10-16(11-18(21)12-17)15-6-8-19(9-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVRPQZYGFOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686199 |
Source


|
| Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-3-chlorophenol | |
CAS RN |
1262002-00-5 |
Source


|
| Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



